molecular formula C18H21NO4 B6595005 Oxycodone-(methoxy-d3) CAS No. 160227-46-3

Oxycodone-(methoxy-d3)

Cat. No.: B6595005
CAS No.: 160227-46-3
M. Wt: 318.4 g/mol
InChI Key: BRUQQQPBMZOVGD-CLILCLBHSA-N
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Description

Oxycodone-(methoxy-d3) is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Oxycodone-O-methyl-D3, a derivative of Oxycodone, primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in the perception and response to pain .

Mode of Action

Oxycodone-O-methyl-D3, similar to Oxycodone, binds to the mu-opioid receptors, inhibiting ascending pain pathways and decreasing the perception and response to pain . This binding action also results in a central nervous system depressant effect .

Biochemical Pathways

The metabolism of Oxycodone-O-methyl-D3 involves several key enzymes. CYP3A4 and CYP3A5 perform N-demethylation, while CYP2D6 performs O-demethylation . Unknown enzymes are involved in 6-keto-reduction and conjugation . The primary oxidative pathway for Oxycodone is N-demethylation by CYP3A4/5 to form noroxycodone, an inactive metabolite .

Pharmacokinetics

Oxycodone-O-methyl-D3 exhibits extensive between-subject variation in pharmacokinetics . In elderly individuals, the clearance of Oxycodone is slightly lower and the volume of distribution is slightly smaller compared with young adults . Interactions with cytochrome P450 (CYP) 3A inhibitors and inducers with/without CYP2D6 inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of Oxycodone .

Result of Action

The binding of Oxycodone-O-methyl-D3 to mu-opioid receptors results in decreased perception and response to pain . This makes it an effective analgesic for the management of moderate to severe pain .

Action Environment

The action, efficacy, and stability of Oxycodone-O-methyl-D3 can be influenced by various environmental factors. For instance, drug interactions must be taken into account when Oxycodone is used concomitantly with cytochrome P450 (CYP) 3A inducers and inhibitors and/or CYP2D6 inhibitors . Furthermore, the compound is a stable-labeled internal standard suited for quantitation of oxycodone levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, forensic analysis, or isotope dilution methods .

Biochemical Analysis

Biochemical Properties

Oxycodone-O-methyl-D3 interacts with various enzymes and proteins in the body. It is metabolized primarily via the cytochrome P450 (CYP) enzyme system, specifically CYP3A4/5 and CYP2D6 . The primary oxidative pathway for Oxycodone-O-methyl-D3 is by N-demethylation by CYP3A4/5 to form noroxycodone, an inactive metabolite .

Cellular Effects

The effects of Oxycodone-O-methyl-D3 on cells are primarily related to its role as an opioid. It is a highly selective full agonist of the μ-opioid receptor (MOR) . This interaction influences cell function, including impacts on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of Oxycodone-O-methyl-D3 involves binding to the μ-opioid receptor (MOR), leading to a series of downstream effects . This includes inhibition or activation of enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Oxycodone-O-methyl-D3 over time in laboratory settings are related to its pharmacokinetics. Its effect commences one hour after administration and lasts for 12 hours in the controlled-release formulation . The long-term analgesic effect of Oxycodone-O-methyl-D3 is due to an up-regulation in GABA B receptor expression in sensory neurons .

Dosage Effects in Animal Models

In animal models, the effects of Oxycodone-O-methyl-D3 vary with different dosages . For instance, in nonhuman primate models, Oxycodone-O-methyl-D3 was administered at doses ranging from 0.003 to 0.1 mg/kg/injection . The effects observed varied depending on the dosage, with higher doses potentially leading to adverse effects .

Metabolic Pathways

Oxycodone-O-methyl-D3 is involved in several metabolic pathways. It is metabolized primarily via the cytochrome P450 (CYP) enzyme system, specifically CYP3A4/5 and CYP2D6 . The primary oxidative pathway for Oxycodone-O-methyl-D3 is by N-demethylation by CYP3A4/5 to form noroxycodone, an inactive metabolite .

Transport and Distribution

Oxycodone-O-methyl-D3 is transported and distributed within cells and tissues. It is 38–45% protein-bound, mainly to albumin, and Oxycodone-O-methyl-D3 and its metabolites are excreted primarily via the kidney .

Properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a-hydroxy-3-methyl-9-(trideuteriomethoxy)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,13,16,21H,5-9H2,1-2H3/t13-,16+,17+,18-/m1/s1/i2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUQQQPBMZOVGD-CLILCLBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4C)[C@@H](O2)C(=O)CC5)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016157
Record name Oxycodone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160227-46-3
Record name Oxycodone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160227-46-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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